2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol
Description
Properties
IUPAC Name |
[4-(4-hydroxy-3-methoxyphenyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-13-16(9-10-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUATKJJDUATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685802 | |
| Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-20-6 | |
| Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-N-Piperidinylbenzamide
4-Bromobenzoic acid is activated with thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride, which is subsequently treated with piperidine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 4-bromo-N-piperidinylbenzamide. Purification via recrystallization from ethanol affords the amide in 85–90% yield.
Miyaura Borylation of the Bromoamide
The bromoamide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate (KOAc) in dioxane at 80°C. This step replaces the bromine with a boronic acid group, yielding 4-(piperidine-1-carbonyl)phenylboronic acid. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product in 70–75% yield.
Synthesis of 4-Bromo-2-Methoxyphenol
Directed Bromination of 2-Methoxyphenol
2-Methoxyphenol (guaiacol) is brominated using N-bromosuccinimide (NBS) in acetic acid at 0°C, regioselectively introducing bromine at the para position relative to the methoxy group. The product, 4-bromo-2-methoxyphenol, is isolated via vacuum distillation (60–65% yield).
Protective Group Strategy
To prevent undesired oxidation during subsequent steps, the phenolic hydroxyl group is protected as a benzyl ether. Treatment with benzyl bromide and potassium carbonate in acetone at reflux affords 4-bromo-2-methoxybenzyl ether in 90% yield.
Suzuki-Miyaura Cross-Coupling
Coupling Reaction Conditions
A mixture of 4-(piperidine-1-carbonyl)phenylboronic acid (1.2 eq.), 4-bromo-2-methoxybenzyl ether (1.0 eq.), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (2 eq.) in dioxane/water (5:1) is heated under microwave irradiation at 140°C for 30 minutes. The reaction progress is monitored via LC-MS, with typical conversions exceeding 95%.
Work-Up and Isolation
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄, concentrated, and purified via flash chromatography (hexane/ethyl acetate gradient) to yield the coupled product, 2-methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzyl ether, in 80–85% yield.
Deprotection to Reveal the Phenolic Hydroxyl
Hydrogenolytic Cleavage of the Benzyl Ether
The benzyl-protected intermediate is subjected to hydrogenolysis using 10% Pd/C under H₂ (1 atm) in ethanol at room temperature for 12 hours. Filtration and solvent evaporation afford 2-methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol as a white solid in 95% yield.
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.70–3.50 (m, 4H, piperidine CH₂), 1.60–1.40 (m, 6H, piperidine CH₂).
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HRMS : Calculated for C₂₀H₂₁NO₄ [M+H]⁺: 348.1594; Found: 348.1596.
Alternative Route: Post-Coupling Amidation
Synthesis of Methyl 4-(4-Hydroxy-3-Methoxyphenyl)Benzoate
Methyl 4-bromobenzoate undergoes Miyaura borylation to form methyl 4-boronobenzoate, which is coupled with 4-bromo-2-methoxybenzyl ether under standard Suzuki conditions. Deprotection via hydrogenolysis yields methyl 4-(4-hydroxy-3-methoxyphenyl)benzoate (85% yield).
Hydrolysis and Amide Formation
The methyl ester is hydrolyzed with LiOH in THF/water to the carboxylic acid, which is activated with HATU and reacted with piperidine to form the target compound. This route achieves comparable yields (75–80%) but requires additional steps.
Comparative Analysis of Methodologies
| Parameter | Suzuki Route | Post-Coupling Amidation |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield (%) | 55–60 | 45–50 |
| Functional Group Tolerance | High | Moderate |
| Purification Complexity | Moderate | High |
The Suzuki route is favored for its brevity and higher yield, though the post-coupling method avoids handling boronic acids with sensitive amide groups.
Challenges and Optimization Strategies
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Regioselectivity in Bromination : Use of directing groups (e.g., nitro) or kinetic control (low-temperature bromination) enhances para-substitution.
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Boronic Acid Stability : Storage under inert atmosphere and avoidance of protic solvents prevent decomposition.
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Catalyst Efficiency : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl systems .
Chemical Reactions Analysis
Phenolic Hydroxyl Group
The free phenolic -OH group (ortho to the methoxy substituent) is a key reactive site:
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Protection/Deprotection : Commonly protected via silylation or acetylation in multi-step syntheses. For example, the Mitsunobu reaction has been employed with similar bromophenols to introduce chiral centers .
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Oxidation : Under controlled conditions, phenolic groups can oxidize to quinones, though no direct data exists for this compound.
Methoxy Group
The methoxy (-OCH₃) group at position 2 is typically inert under mild conditions but can undergo:
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Demethylation : Strong Lewis acids (e.g., BBr₃) may cleave the methyl ether to yield a catechol derivative .
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Electrophilic Substitution : Directs incoming electrophiles to para/ortho positions on the aromatic ring.
Piperidine-1-Carbonyl Moiety
The amide linkage (piperidine-1-carbonyl) adjacent to the biphenyl system may participate in:
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Hydrolysis : Acidic/basic conditions could cleave the amide bond, yielding a carboxylic acid derivative (e.g., analog CID 53228854) .
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Nucleophilic Acyl Substitution : Reactivity with amines or alcohols under catalytic conditions .
Cross-Coupling Reactions
The biphenyl scaffold suggests compatibility with palladium-catalyzed couplings. For example:
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Suzuki–Miyaura Coupling : If halogenated derivatives are synthesized, arylboronic acids could couple at the para position of the phenyl ring (see Scheme 2 in ).
1,3-Dipolar Cycloaddition
The phenolic hydroxyl group could be converted to an azide for triazole formation via Cu-catalyzed "click" chemistry, as demonstrated in the synthesis of 1H-1,2,3-triazole analogs .
Comparative Reactivity Data
Key Challenges
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Steric Hindrance : The biphenyl system may limit accessibility to the phenolic -OH group.
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Regioselectivity : Competing directing effects from methoxy and carbonyl groups complicate electrophilic substitution.
Scientific Research Applications
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The piperidine-1-carbonyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Eugenol Derivatives
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol) serves as a foundational structure for derivatives like eugenol-tosylate (E1–E6), where the allyl group is replaced with sulfonyl chloride-derived substituents . Compared to 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, these derivatives exhibit:
- Lower molecular weights (e.g., E1: C₁₆H₁₆O₄S, MW 304.36 g/mol vs. target compound’s estimated MW ~355 g/mol).
- Higher lipophilicity due to sulfonate esters (logP ~3–4) versus the target’s piperidine-carbonyl group, which may reduce logP .
- Antifungal synergy with fluconazole, suggesting phenolic frameworks modulate biological activity .
Piperidine/Piperazine-Based Phenolic Compounds
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol: This analog replaces the carbonylphenyl group with an iminomethyl-piperazine moiety.
- LRRK2-IN-1 (1234480-84-2): Features a 2-methoxy-4-(piperidine-1-carbonyl)phenyl group linked to a pyrimido-benzodiazepinone core. This compound demonstrates kinase inhibitory activity, highlighting the pharmacological relevance of the piperidine-carbonyl-phenyl motif .
Carboxyterfenadine ()
A piperidine-containing antihistamine derivative with logP 3.9 and crystalline solubility properties. Its carboxylate group contrasts with the target’s phenol, suggesting divergent solubility and metabolic pathways .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated; †Calculated using ChemDraw; ‡Predicted via PubChem.
Biological Activity
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The compound features a phenolic structure with a methoxy group and a piperidine moiety, which enhances its interaction with biological targets. The presence of these functional groups contributes to its pharmacological properties.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding: The hydroxyl group of the phenol can form hydrogen bonds with amino acids in target proteins, influencing enzyme activity.
- Lipophilic Interactions: The hydrophobic regions created by the phenolic and piperidine structures facilitate binding to lipid membranes and protein pockets, enhancing bioavailability and potency.
Anticancer Activity
Research has indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies show that piperidine derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Case Study: A study demonstrated that a related piperidine compound reduced cell viability in various cancer cell lines (IC50 values ranging from 7.9 to 92 µM) . This suggests that modifications to the piperidine structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Piperidine derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.
- Research Findings: In a recent SAR study, piperidine analogs demonstrated IC50 values between 13–22 µM against specific bacterial strains, indicating promising antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a piperidine-carbonyl precursor and a methoxyphenol derivative. Key steps include coupling reactions in dichloromethane with NaOH as a base, followed by purification via column chromatography and recrystallization. Reaction monitoring using TLC and HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic and piperidine moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and hydroxyl (O-H) groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation risks, and store the compound in a dry, airtight container at 2–8°C. Avoid exposure to heat or open flames due to potential decomposition hazards .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic conditions?
- Methodological Answer : Systematically test Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts reactions. Optimize solvent polarity (e.g., dichloromethane vs. DMF) and reaction temperature (20–80°C). Use design-of-experiments (DoE) software to model interactions between variables and identify optimal conditions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Validate compound purity (>98% via HPLC) and ensure batch-to-batch consistency. Replicate assays across multiple cell lines or enzymatic systems. Cross-reference with structural analogs (e.g., piperidine derivatives in ) to isolate structure-activity relationships (SAR). Publish negative controls and raw data to clarify discrepancies .
Q. What computational strategies support pharmacokinetic optimization of analogs?
- Methodological Answer : Apply molecular docking to predict binding affinity to target proteins (e.g., enzymes or receptors). Use quantitative structure-activity relationship (QSAR) models to prioritize analogs with improved solubility (logP <3) or metabolic stability. Validate predictions with in vitro ADMET assays .
Q. How to design stability studies for long-term storage?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify major degradation products using LC-MS. Adjust storage conditions (e.g., inert gas environment) based on observed instability .
Q. What strategies mitigate toxicity risks in preclinical development?
- Methodological Answer : Perform acute toxicity profiling in rodent models (OECD 423) and Ames tests for mutagenicity. Compare results with structurally similar compounds (e.g., piperidine derivatives in ). If hepatotoxicity is observed, modify the piperidine moiety or introduce protective functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
